molecular formula C12H6N2S4 B1203376 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole CAS No. 29608-87-5

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole

Cat. No.: B1203376
CAS No.: 29608-87-5
M. Wt: 306.5 g/mol
InChI Key: OXWNGQFNXFDVAI-UHFFFAOYSA-N
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Description

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a thiazole ring and two thiophene rings. This compound is known for its electron-deficient nature, high oxidative stability, and rigid planar structure, which enable efficient intermolecular π–π overlap . These properties make it an attractive candidate for various applications in organic electronics and materials science.

Preparation Methods

The synthesis of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole typically involves the condensation reaction of dithiooxamide with aromatic aldehydes . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole involves its ability to participate in electron transfer processes due to its electron-deficient nature. The compound can interact with various molecular targets, including enzymes and receptors, through π–π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole is unique compared to other similar compounds due to its fused ring system and high oxidative stability. Similar compounds include:

Properties

IUPAC Name

2,5-dithiophen-2-yl-[1,3]thiazolo[5,4-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2S4/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWNGQFNXFDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952083
Record name 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29608-87-5
Record name NSC33622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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